REACTION_CXSMILES
|
[F:1][C:2]1[C:7]([S:8](F)(=[O:10])=[O:9])=[C:6]([F:12])[C:5]([F:13])=[C:4]([F:14])[C:3]=1[F:15].C(=O)([O-])[O-:17].[K+:20].[K+]>O>[F:1][C:2]1[C:7]([S:8]([O-:17])(=[O:10])=[O:9])=[C:6]([F:12])[C:5]([F:13])=[C:4]([F:14])[C:3]=1[F:15].[K+:20] |f:1.2.3,5.6|
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Name
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|
Quantity
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93.8 mmol
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Type
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reactant
|
Smiles
|
FC1=C(C(=C(C(=C1S(=O)(=O)F)F)F)F)F
|
Name
|
|
Quantity
|
13 g
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Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
by stirring at room temperature for 9 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
under cooling with ice
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Type
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STIRRING
|
Details
|
the mixture was stirred at 60° C. for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
A white solid produced
|
Type
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FILTRATION
|
Details
|
was filtered off
|
Type
|
CUSTOM
|
Details
|
purified by recrystallization with water
|
Reaction Time |
9 h |
Name
|
|
Type
|
|
Smiles
|
FC1=C(C(=C(C(=C1S(=O)(=O)[O-])F)F)F)F.[K+]
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |